Product packaging for Mecoprop-P-isobutyl(Cat. No.:CAS No. 101012-85-5)

Mecoprop-P-isobutyl

Cat. No.: B14139695
CAS No.: 101012-85-5
M. Wt: 270.75 g/mol
InChI Key: RMPYJRQOSTUDNH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mecoprop-P-isobutyl is an enantiopure synthetic auxin herbicide. The "P" in its name denotes that it is the purified and herbicidally active R-(+)-enantiomer, a refinement from the earlier racemic mixture (mecoprop) which contained both active and inactive forms . Upon application, this compound rapidly breaks down to mecoprop-P, the active acid form . Its mechanism of action mimics that of the natural plant hormone IAA (auxin), leading to uncontrolled growth in susceptible broadleaved weeds and ultimately resulting in their death . This systemic herbicide is absorbed through leaves and translocated throughout the plant, including to the roots . It is well-established for the post-emergence control of a wide range of broadleaved weeds—such as cleavers, chickweed, and clover—in turfgrass, sports fields, golf courses, and winter cereals . For researchers, this compound is of significant interest in environmental science for studying the degradation and environmental fate of chiral pesticides . Its properties also make it a relevant compound in agricultural research for developing targeted weed management strategies in grass and cereal crops. This compound is approved for use in the European Union under Regulation 1107/2009, with an inclusion expiry date of 15/10/2027 . This product is strictly for professional research and laboratory use. It is not intended for personal, domestic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19ClO3 B14139695 Mecoprop-P-isobutyl CAS No. 101012-85-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101012-85-5

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

IUPAC Name

2-methylpropyl (2R)-2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C14H19ClO3/c1-9(2)8-17-14(16)11(4)18-13-6-5-12(15)7-10(13)3/h5-7,9,11H,8H2,1-4H3/t11-/m1/s1

InChI Key

RMPYJRQOSTUDNH-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)OCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)C

Origin of Product

United States

Environmental Transport and Attenuation Dynamics of Mecoprop P and Its Transformation Products

Soil Mobility and Leaching Potential of Mecoprop-P (B95672)

Mecoprop-P is characterized by its relatively high water solubility and is subject to limited retardation by sorption processes, making it prone to rapid transport in soil pore water and groundwater. service.gov.uk Its mobility in various soil types is generally considered high, which creates a potential for it to leach into groundwater. orst.edubeyondpesticides.org However, the extent of leaching is highly dependent on factors such as rainfall patterns following application. geoscienceworld.org Heavy precipitation can facilitate the movement of Mecoprop-P to the subsoil and groundwater, whereas periods with little rainfall allow for more complete biodegradation in the topsoil. geoscienceworld.org The Groundwater Ubiquity Score (GUS) leaching potential index for Mecoprop-P is calculated at 2.94, indicating a high leachability potential. herts.ac.uk

Adsorption and Desorption Characteristics in Various Soil Matrices

The adsorption and desorption processes are critical in determining the mobility of Mecoprop-P in soil. nih.govresearchgate.net Adsorption refers to the retention of the compound on the surface of soil particles, while desorption is the release of the adsorbed compound back into the soil solution. service.gov.uknih.gov For Mecoprop-P, adsorption is generally low, contributing to its mobility. researchgate.net

The sorption of Mecoprop-P in soil is significantly influenced by the soil's organic carbon content and pH. geoscienceworld.orgnih.gov Sorption generally increases with higher organic matter content. orst.edu The organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to adsorb to organic carbon, is a key parameter in predicting its mobility. service.gov.uk

Soil pH plays a crucial role because Mecoprop-P is an acidic herbicide. orst.edugeoscienceworld.org At lower pH values (below 6.7), it is more strongly sorbed to mineral surfaces, as these surfaces may have positively charged sites available for interaction. geoscienceworld.org In contrast, at higher pH values (above 7.4), sorption decreases as both the Mecoprop-P molecule and the soil mineral surfaces are typically negatively charged, leading to repulsion. geoscienceworld.orgresearchgate.net

Table 1: Mecoprop-P Sorption Coefficients in Different Soil Types

Soil Type Kd (L/kg) Koc (L/kg) Reference
Soil 1 0.1 8 researchgate.net
Soil 2 0.2 13 researchgate.net
Soil 3 - 5 researchgate.net

Kd: Soil-water partition coefficient; Koc: Organic carbon-water partition coefficient. Note: This table is interactive and allows for sorting.

Groundwater Transport and Occurrence

Due to its mobility, Mecoprop-P is frequently detected in groundwater, raising environmental and public health concerns. nih.govkisti.re.kr It is one of the most commonly found herbicides in groundwater in various regions, including the UK and Ireland, often exceeding drinking water standards. nih.govresearchgate.netresearchgate.net

Monitoring studies have confirmed the widespread presence of Mecoprop-P in groundwater. In the UK, a review of data from 1998-2003 found mecoprop (B166265) in 10.7% of the 980 boreholes analyzed. service.gov.uk In Ireland, mecoprop was one of the most frequently detected pesticides in groundwater, found in 8% of samples during a 2007-2008 monitoring campaign. researchgate.net

Concentrations can vary significantly depending on the source of contamination. Diffuse agricultural application typically results in lower concentrations, often below 1 µg/L. service.gov.uk However, point sources, such as landfill sites or accidental spills, can lead to much higher concentrations. For example, leachate from a landfill in the UK showed mecoprop concentrations as high as 432,000 µg/L, with up to 3,000 µg/L detected in the groundwater downgradient. service.gov.uk Another study in the UK found average concentrations in the unsaturated zone/aquifer ranging from 0.005 to 7.96 µg/L. nih.gov

Table 2: Mecoprop-P Detection in Groundwater Monitoring

Location Time Period Detection Frequency (%) Concentration Range (µg/L) Reference
United Kingdom 1998-2003 10.7 - service.gov.uk
Ireland 2007-2008 8.0 >0.01 researchgate.net
Weaver/Gowy Catchment, UK - - 0.005 - 7.96 nih.gov
Danish Machinery Site - - up to 42 service.gov.uk

Note: This table is interactive and allows for sorting.

The attenuation of Mecoprop-P in the subsurface, which includes processes that reduce its concentration, is primarily driven by biodegradation. service.gov.ukgeoscienceworld.org Sorption plays a lesser role in retardation. service.gov.uk The rate and extent of biodegradation are highly variable and depend on several environmental factors. geoscienceworld.org

Key factors influencing subsurface attenuation include:

Redox Conditions: Biodegradation is most significant under aerobic (oxygen-rich) conditions, which are prevalent in topsoil. geoscienceworld.org In anaerobic (oxygen-poor) groundwater, degradation is much slower and has not been observed under sulphate-reducing or methanogenic conditions. service.gov.ukgeoscienceworld.org Limited degradation has been seen in nitrate-reducing environments. service.gov.uk

Oxygen Concentration: Higher oxygen concentrations generally lead to faster aerobic degradation rates and shorter lag times before degradation begins. service.gov.uk

Soil Depth: The degradation potential of Mecoprop-P decreases with soil depth. The half-life in topsoil (<30 cm) can be around 12 days, increasing to over 84 days at depths of 70–80 cm. researchgate.net

Microbial Activity: The presence of specific microbial populations capable of degrading phenoxyalkanoic acids is crucial. researchgate.net Biodegradation is often associated with the proliferation of specific genes, such as tfdA class III genes. researchgate.net

Degradation Pathways and Kinetics in Environmental Compartments

Upon introduction into the environment, Mecoprop-P-isobutyl is readily hydrolyzed to Mecoprop-P, the acid form of the herbicide. The subsequent degradation of Mecoprop-P is the critical factor determining its persistence and potential for environmental impact.

Biodegradation Mechanisms in Soil and Water Systems

The primary mechanism for the dissipation of Mecoprop-P in soil and water is biodegradation, a process mediated by a diverse array of microorganisms. The efficiency and rate of this process are influenced by a multitude of factors, including the presence of oxygen, the composition of the microbial community, and the physicochemical properties of the soil and water.

The presence or absence of oxygen profoundly impacts the degradation rate and pathway of Mecoprop-P.

Aerobic Degradation: In oxygen-rich environments, such as the upper layers of soil, the aerobic degradation of Mecoprop-P is generally rapid. Microorganisms utilize oxygen as an electron acceptor to break down the herbicide molecule. The initial step in the aerobic degradation of Mecoprop-P is the cleavage of the ether bond, leading to the formation of 4-chloro-2-methylphenol (B52076) (4-CMP) and a propionate (B1217596) side chain. This intermediate, 4-CMP, is then further degraded through hydroxylation of the aromatic ring, followed by ring cleavage, ultimately leading to the mineralization of the compound to carbon dioxide and water.

Anaerobic Degradation: In environments with limited or no oxygen, such as deeper soil layers and saturated sediments, the degradation of Mecoprop-P proceeds at a significantly slower rate. Under these anaerobic conditions, different microbial processes and electron acceptors are involved. Degradation has been observed under various redox conditions, including nitrate-reducing, iron-reducing, sulfate-reducing, and methanogenic conditions.

Under nitrate-reducing conditions, the degradation of the (R)-enantiomer of Mecoprop-P has been observed, leading to the formation of 4-CMP. However, the subsequent degradation of 4-CMP under anaerobic conditions can be slow, and in some cases, it has been observed to occur only after the complete dissipation of the parent Mecoprop-P compound. In more reduced environments, such as sulfate-reducing and methanogenic zones, the degradation of Mecoprop-P is often found to be negligible.

The following table summarizes the degradation of Mecoprop-P under different redox conditions:

Redox ConditionDegradation of Mecoprop-PKey Observations
Aerobic RapidFormation of 4-chloro-2-methylphenol (4-CMP) followed by ring cleavage.
Nitrate-Reducing Slower than aerobic; enantioselectivePreferential degradation of the (R)-enantiomer to 4-CMP.
Iron-Reducing Limited to negligibleMinimal degradation observed in microcosm studies.
Sulfate-Reducing NegligibleMecoprop-P persists under these conditions.
Methanogenic NegligibleMecoprop-P is recalcitrant in highly anaerobic environments.

A diverse range of soil and water microorganisms are capable of degrading Mecoprop-P. The composition and activity of these microbial communities are crucial in determining the rate and extent of herbicide breakdown.

Specific bacterial strains and synergistic microbial consortia have been identified as key players in the degradation of Mecoprop-P. Laboratory studies have successfully isolated and characterized several of these microorganisms.

A notable example is a bacterial consortium consisting of Alcaligenes denitrificans , Pseudomonas glycinea , and Pseudomonas marginalis . Current time information in Washington, DC, US.researchgate.net This consortium was found to work synergistically to degrade the (R)-(+)-isomer of mecoprop. Current time information in Washington, DC, US.researchgate.net Interestingly, while the consortium as a whole was effective, pure cultures of the individual members initially showed no or limited degradation capabilities. However, with prolonged incubation, Alcaligenes denitrificans was able to adapt and utilize mecoprop as a sole source of carbon and energy. Current time information in Washington, DC, US.researchgate.net

The following table highlights the key microbial players in Mecoprop-P degradation:

Microorganism / ConsortiumEnantiomer(s) DegradedKey Characteristics
Alcaligenes denitrificans (R)-(+)-mecopropCan degrade as a pure culture after an adaptation period. Current time information in Washington, DC, US.researchgate.netnih.gov
Pseudomonas glycinea Part of a consortiumWorks synergistically with A. denitrificans and P. marginalis. Current time information in Washington, DC, US.researchgate.net
Pseudomonas marginalis Part of a consortiumWorks synergistically with A. denitrificans and P. glycinea. Current time information in Washington, DC, US.researchgate.net
Sphingomonas herbicidovorans Both (R)- and (S)-mecopropShows preferential degradation of the (S)-enantiomer. geus.dkasm.org

The initial and often rate-limiting step in the microbial degradation of phenoxyalkanoic acid herbicides like Mecoprop-P is catalyzed by a class of enzymes known as α-ketoglutarate-dependent dioxygenases. The enantioselective degradation of Mecoprop-P is directly linked to the presence and activity of specific dioxygenases within the degrading microorganisms.

In Sphingomonas herbicidovorans, two key dioxygenases have been identified that exhibit distinct enantioselectivity:

RdpA ((R)-dichlorprop/mecoprop dioxygenase): This enzyme is responsible for the specific degradation of the (R)-enantiomer of mecoprop. asm.orgnih.gov

SdpA ((S)-dichlorprop/mecoprop dioxygenase): This enzyme specifically targets the (S)-enantiomer of mecoprop for degradation. asm.orgnih.gov

The presence of both RdpA and SdpA in S. herbicidovorans explains its ability to degrade both enantiomers of mecoprop. asm.orgnih.gov The differential expression and activity of these enzymes likely contribute to the observed preferential degradation of the (S)-enantiomer.

Another important gene involved in the degradation of phenoxyalkanoic acids is the tfdA gene . While originally characterized for its role in 2,4-D degradation, class III tfdA genes have been shown to be associated with Mecoprop-P degradation in soil. researchgate.netgeus.dk Studies have demonstrated that the proliferation of these genes is correlated with the active degradation of Mecoprop-P, indicating their involvement in the initial cleavage of the ether linkage. researchgate.netgeus.dk

The following table summarizes the key dioxygenases and their roles in Mecoprop-P degradation:

DioxygenaseGeneTarget EnantiomerKey Function
(R)-mecoprop dioxygenaserdpA(R)-mecopropCatalyzes the initial step in the degradation of the (R)-enantiomer. asm.orgnih.gov
(S)-mecoprop dioxygenasesdpA(S)-mecopropCatalyzes the initial step in the degradation of the (S)-enantiomer. asm.orgnih.gov
TfdA-like dioxygenasetfdA (class III)Mecoprop-PProliferation is associated with active Mecoprop-P degradation in soil. researchgate.netgeus.dk

Soil depth plays a critical role in the biodegradation of Mecoprop-P, primarily due to its influence on microbial activity and redox conditions. A distinct gradient in degradation rates is often observed, with faster degradation occurring in the topsoil and progressively slower rates at greater depths.

Topsoil: The topsoil is typically characterized by higher microbial biomass, greater nutrient availability, and aerobic conditions. This environment is conducive to the rapid degradation of Mecoprop-P. Studies have shown that in the upper 30 cm of soil, the half-life of Mecoprop-P can be as short as 12 days. geus.dk

Subsoil: As soil depth increases, there is a corresponding decrease in microbial abundance and activity. Oxygen levels also decline, leading to anaerobic conditions. Consequently, the degradation of Mecoprop-P in the subsoil is significantly slower. At depths of 70-80 cm, the half-life of Mecoprop-P can extend to over 84 days. geus.dk In these deeper layers, a noticeable lag phase is often observed before degradation commences, indicating a period of adaptation for the microbial community. geus.dk

The proliferation of specific catabolic genes, such as the class III tfdA genes, has been linked to the degradation of Mecoprop-P at different soil depths. While these genes may be present in both topsoil and subsoil, their proliferation during degradation is a key indicator of active biodegradation. geus.dk

The following table illustrates the impact of soil depth on Mecoprop-P degradation:

Soil HorizonDepthTypical ConditionsMecoprop-P Half-life (DT50)Microbial Activity
Topsoil < 30 cmAerobic, high microbial biomass~12 days geus.dkHigh
Subsoil 70-80 cmAnaerobic, low microbial biomass> 84 days geus.dkLow
Microbial Involvement and Community Dynamics in Degradation

Photolytic Degradation in Aqueous Environments

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by light. In the context of Mecoprop-P in aqueous environments, this can occur through two main pathways: direct and indirect photolysis.

Direct photolysis involves the direct absorption of light by the Mecoprop-P molecule, leading to its degradation. The rate of this process is dependent on the light absorption properties of the molecule and the quantum yield, which is the efficiency of the light-induced degradation process. rsc.org Experimental data indicates that Mecoprop-P acid photodegrades slowly, with a reported half-life of 83 days under artificial light. beyondpesticides.org

Indirect photolysis, on the other hand, occurs when other substances in the water, known as photosensitizers, absorb light and then transfer that energy to the Mecoprop-P molecule or generate reactive oxygen species that in turn degrade it. The rates of both direct and indirect photolysis are influenced by the intensity and wavelength of the light source. rsc.org

Several environmental factors can influence the rate of Mecoprop-P photodegradation in water. The presence of dissolved organic matter (DOM) can have a dual effect. It can act as a photosensitizer, accelerating indirect photolysis, but it can also absorb light, shielding the Mecoprop-P molecules and thus slowing down direct photolysis.

The pH of the water can also play a role, as it can affect the chemical form of Mecoprop-P. However, studies on the electrochemical oxidation of mecoprop, a process that also involves degradation, suggest that the effect of pH on the degradation rate is not significant. researchgate.netnih.gov The presence of other substances, such as nitrate (B79036) and nitrite (B80452) ions, has been shown to accelerate the photodegradation of other pesticides and could potentially have a similar effect on Mecoprop-P.

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. The stability of a pesticide to hydrolysis is an important factor in its environmental persistence, particularly in aqueous systems.

Mecoprop-P acid has been found to be stable to hydrolysis. beyondpesticides.orgorst.edu This means that it does not readily react with water under normal environmental conditions. This stability contributes to its potential persistence in water bodies if other degradation processes such as microbial degradation or photolysis are slow.

It is important to note that Mecoprop-P can exist in different chemical forms, including as an ester. While the acid form is stable, the ester forms can be susceptible to hydrolysis, which would transform them into the acid form. service.gov.uk This transformation is often mediated by microbial activity. service.gov.uk

Metabolite Formation and Persistence in Environmental Matrices

The degradation of Mecoprop-P in the environment leads to the formation of various transformation products, or metabolites. The identification and characterization of these metabolites are crucial for a complete understanding of the environmental fate and potential risks associated with the use of the parent compound.

The primary and most frequently identified transformation product of Mecoprop-P is 4-chloro-2-methylphenol. nih.govnih.gov This compound, also known as p-chloro-o-cresol (PCOC), is formed through the cleavage of the ether linkage in the Mecoprop-P molecule. Its formation has been observed in various environmental matrices, including soil.

4-chloro-2-methylphenol is itself a chemical of environmental interest. It is considered to be readily biodegradable and has a low potential for bioaccumulation. oecd.org However, it is also classified as very toxic to aquatic organisms. nih.govoecd.org The mobility of 4-chloro-2-methylphenol in soil is expected to be moderate. nih.gov

Data Tables

Table 1: Environmental Fate Parameters of Mecoprop-P

Parameter Value Soil Depth Reference
Biodegradation Half-life 3 to 21 days Topsoil beyondpesticides.org
Biodegradation Half-life ~12 days <30 cm researchgate.net
Biodegradation Half-life >84 days 70-80 cm researchgate.net
Photodegradation Half-life 83 days Not Applicable beyondpesticides.org
Hydrolytic Stability Stable Not Applicable beyondpesticides.orgorst.edu
Secondary Metabolites and Conjugates (e.g., 4-chloro-2-methylphenol sulphate)

One such potential conjugate in the degradation pathway of Mecoprop-P is 4-chloro-2-methylphenol sulphate. The formation of this compound would follow the initial breakdown of Mecoprop-P to its primary metabolite, 4-chloro-2-methylphenol (PCOC). This primary degradation step involves the cleavage of the ether bond in the Mecoprop-P molecule.

Following its formation, 4-chloro-2-methylphenol can be further metabolized through various pathways. One possibility is the conjugation with a sulphate group, a reaction catalyzed by sulfotransferase enzymes. This enzymatic process, known as sulfation or sulfonation, is a common detoxification pathway in a wide range of organisms. The addition of a polar sulphate group to the phenolic hydroxyl group of 4-chloro-2-methylphenol would significantly increase its water solubility.

The formation of 4-chloro-2-methylphenol sulphate has been identified in laboratory studies investigating the microbial degradation of mecoprop. For instance, a study on the enantioselective degradation of mecoprop by a bacterial consortium reported the formation and subsequent degradation of 4-chloro-2-methylphenol, and also identified 4-chloro-2-methylphenol sulphate as a metabolite. While the study confirmed its presence, detailed quantitative data on the extent and rate of its formation under various environmental conditions are not extensively documented in scientific literature.

The environmental fate of 4-chloro-2-methylphenol sulphate itself is not well-characterized. However, based on the properties of sulphate conjugates, it is expected to be more mobile in soil and water compared to its parent compound, 4-chloro-2-methylphenol, due to its increased polarity and water solubility. The persistence of such a conjugate in the environment would depend on the ability of microorganisms to cleave the sulphate group, thereby releasing the original phenolic compound for further degradation.

Research Findings on Mecoprop-P Secondary Metabolites

While specific data on 4-chloro-2-methylphenol sulphate is limited, research on the broader topic of phenoxyalkanoic acid herbicide degradation provides insights into the types of secondary metabolites and conjugates that can be formed. Microbial degradation is the primary mechanism for the dissipation of these herbicides in soil. The initial step is often the cleavage of the ether linkage, yielding the corresponding phenol.

The resulting phenols can then undergo a variety of transformations, including:

Hydroxylation: Introduction of additional hydroxyl groups to the aromatic ring.

Ring cleavage: Opening of the aromatic ring, leading to the formation of aliphatic acids that can be further metabolized.

Conjugation: Attachment of polar molecules such as sugars (glycosylation) or sulphate groups (sulfation).

The specific pathways and the types of metabolites formed are dependent on the microbial species present, soil type, temperature, moisture, and other environmental factors.

Due to the limited availability of specific quantitative data on the formation of 4-chloro-2-methylphenol sulphate from Mecoprop-P in the published literature, a detailed data table on its environmental concentrations cannot be provided at this time. Further research is needed to quantify the formation, persistence, and transport of this and other potential secondary metabolites and conjugates of Mecoprop-P in various environmental compartments.

Ecotoxicological Implications for Non Target Organisms in Aquatic and Terrestrial Ecosystems

Phytotoxicity to Non-Target Aquatic and Terrestrial Flora

The herbicidal activity of Mecoprop-P (B95672) is not strictly limited to target weed species, and its effects on other plants can be significant.

A key characteristic of Mecoprop-P is its selective action, which primarily affects dicotyledonous (dicot) plants. oekotoxzentrum.ch Dicotyledonous aquatic plants have been shown to be more sensitive to Mecoprop-P than monocotyledonous (monocot) aquatic plants. oekotoxzentrum.ch This selectivity is based on the differential ability of plants to uptake and translocate the herbicide. oekotoxzentrum.ch Research has demonstrated a more effective uptake and translocation of Mecoprop-P in the dicot Arabidopsis thaliana compared to its less active S-(-)-enantiomer. oekotoxzentrum.ch

While generally more tolerant, some monocot species can still be affected. For instance, temporary slight phytotoxicity has been observed in winter rye. agropages.com In turfgrass settings, species like Red fescue, Blue grasses, Bent grasses, and Rye grasses are generally tolerant when Mecoprop-P is applied according to directions. lovelandproducts.ca The sensitivity of a given plant species is largely dependent on the herbicide's efficacy spectrum and whether the plant is a monocot or a dicot. mst.dk

The phytotoxicity of Mecoprop-P can be influenced by various environmental factors. For optimal effectiveness, it is recommended to apply the herbicide in warm weather when plants are actively growing. lovelandproducts.ca Conversely, application during very hot weather or drought conditions should be avoided, as these conditions can alter the physiological state of the plants and their susceptibility to the herbicide. lovelandproducts.ca

Rainfall shortly after application can also impact efficacy and potential for environmental contamination. It is advised not to water treated areas for 24 hours after application. lovelandproducts.ca Furthermore, the potential for groundwater contamination exists, particularly in areas with permeable soils (e.g., sandy soil) and a shallow water table. lovelandproducts.ca To mitigate runoff into aquatic habitats, application on moderate to steep slopes, compacted soil, or clay should be avoided, especially when heavy rain is forecasted. lovelandproducts.ca Vegetative strips between treated areas and water bodies can help reduce runoff. lovelandproducts.ca

Impacts on Aquatic Invertebrate and Vertebrate Populations

The presence of Mecoprop-P in aquatic ecosystems through runoff or leaching can have adverse effects on a range of non-target organisms.

Mecoprop-P has been shown to be toxic to aquatic organisms. lovelandproducts.ca Studies on the freshwater crustacean Daphnia magna have established an EC50 (48 h) of >100 mg/L and a NOEC (21 d) of 50 mg/L. agropages.com For fish, the LC50 (96 h) for trout is reported to be between 150-220 mg/L, and for bluegill sunfish, it is >100 mg/L. agropages.com These values indicate a degree of acute toxicity to these organisms.

Toxicity of Mecoprop-P to Freshwater Organisms

SpeciesTestDurationResult (mg/L)
Daphnia magnaEC5048 hours>100 agropages.com
Daphnia magnaNOEC21 days50 agropages.com
TroutLC5096 hours150-220 agropages.com
Bluegill sunfishLC5096 hours>100 agropages.com

EC50: The concentration of a substance that causes a specific effect in 50% of the test population. NOEC: No-Observed-Effect-Concentration. LC50: The concentration of a substance that is lethal to 50% of the test population.

Effects on Soil Microbial Communities and Ecological Processes

Mecoprop-P, the herbicidally active isomer of mecoprop (B166265), can impact soil microbial communities and the vital ecological processes they govern, such as nutrient cycling. The dissipation of Mecoprop-P in soil is primarily driven by microbial degradation, with its persistence and potential for ecotoxicological effects being influenced by soil depth, microbial adaptation, and nutrient availability.

The persistence of Mecoprop-P, measured by its half-life (DT50), is highly dependent on soil depth. In topsoil (<30 cm), its degradation is relatively rapid, with a half-life of about 12 days. researchgate.net However, this persistence increases markedly in deeper soil layers, with the half-life extending to over 84 days at depths of 70–80 cm. researchgate.net This slower degradation at depth is attributed to a lag period of 23 to 34 days before rapid degradation begins, a phase not observed in topsoil samples. researchgate.net The maximum degradation rate, once initiated, was found to be similar in both top-soil and sub-soil. researchgate.net

The biodegradation of phenoxy acid herbicides like Mecoprop-P is linked to specific microbial genes. Studies have shown that the degradation of Mecoprop-P is associated with the proliferation of class III tfdA genes, which are involved in the breakdown of this group of herbicides. researchgate.net The mineralization rate of Mecoprop-P has been observed to be generally slower than that of 2,4-D and MCPA. nih.gov

The concentration of the herbicide and the presence of other nutrients can also influence its degradation. In aquifer sediments, a shift from non-growth to growth-linked mineralization kinetics was observed when Mecoprop concentrations exceeded 10.0 µg kg⁻¹. researchgate.net Furthermore, the mineralization rate of higher herbicide concentrations can be significantly stimulated by the addition of inorganic nutrients. researchgate.net There is no evidence to suggest that Mecoprop inhibits the degradative microorganisms at concentrations typically found in the environment.

Table 1: Mineralization and Persistence of Mecoprop-P in Soil

ParameterValue/ObservationSoil ConditionsSource(s)
Effect on Mineralization No significant adverse effect on C or N mineralizationDose: 33.6 kg ha⁻¹
Max Mineralization Rate 0.1% - 3.3% per day15 different soils nih.gov
Half-life (DT₅₀) ~12 daysTopsoil (<30 cm) researchgate.net
Half-life (DT₅₀) >84 daysSub-soil (70-80 cm) researchgate.net

This table provides a summary of research findings on the degradation and effects of Mecoprop-P on soil microbial processes.

Impacts on Terrestrial Invertebrates (e.g., Bees)

The impact of Mecoprop-P-isobutyl and its active form, Mecoprop-P, on non-target terrestrial invertebrates, including crucial pollinators like bees and soil-dwelling organisms such as earthworms, is a key aspect of its ecotoxicological profile. Regulatory assessments and scientific studies indicate varying levels of toxicity depending on the species and exposure conditions.

For honey bees (Apis mellifera), Mecoprop-P is classified as having moderate acute contact and oral ecotoxicity. The toxicity of a pesticide to bees is often categorized based on its lethal dose (LD50), the amount of substance required to kill 50% of a test population. A substance with an LD50 between 2 and 11 µg per bee is considered moderately toxic. epa.gov In contrast, the ester form, this compound, has been reported to have low acute oral and contact ecotoxicity for bees.

For earthworms, which are vital for soil health, Mecoprop-P is rated as having moderate acute and chronic ecotoxicity. Studies on the earthworm Eisenia fetida form the basis of this classification. Research involving commercial herbicide formulations containing mecoprop-p has demonstrated more severe effects. For instance, direct contact with a heavy dose of a product containing 2,4-D, mecoprop-p, and dicamba (B1670444) proved lethal to the earthworm Eisenia andrei. georgiasouthern.edu Another study noted that the biomass of the earthworm Aporrectodea caliginosa was noticeably reduced when treated with Mecoprop and Dicamba. fao.org However, a peer review by European authorities concluded a low risk to earthworms and other soil macroorganisms for the representative uses of Mecoprop-P. epa.gov

Impacts have also been observed in other non-target invertebrates. The previously mentioned commercial product containing mecoprop-p was found to significantly reduce the egg hatching success of four different butterfly species (Danaus plexippus, Papilio cresphontes, Papilio polyxenes, and Papilio troilus). georgiasouthern.edu Despite these findings, a broader assessment concluded a low risk for other non-target arthropods, such as the aphid parasitoid Aphidius rhopalosiphi and the lacewing Chrysoperla carnea. epa.gov

Table 2: Ecotoxicity of Mecoprop-P to Terrestrial Invertebrates

OrganismSpeciesToxicity EndpointFindingSource(s)
Honey Bee Apis melliferaAcute Contact & Oral ToxicityModerate
Honey Bee Apis melliferaAcute Contact & Oral Toxicity (isobutyl ester)Low
Earthworm Eisenia fetidaAcute & Chronic ToxicityModerate
Earthworm Eisenia andreiAcute Contact Toxicity (in product mixture)Lethal at high doses georgiasouthern.edu
Earthworm Aporrectodea caliginosaSub-lethal Effects (in product mixture)Reduced biomass fao.org
Butterflies Danaus plexippus, et al.Egg Viability (in product mixture)Significantly reduced hatch success georgiasouthern.edu

This table summarizes the reported toxicity of Mecoprop-P and related formulations on various non-target terrestrial invertebrates.

Herbicide Mechanism of Action and Plant Physiological Responses

Auxin Mimicry and Plant Hormone Mimicry Hypothesis

Mecoprop-P (B95672) functions as a synthetic auxin, a class of herbicides that imitates the effects of the natural plant hormone indole-3-acetic acid (IAA). researchgate.netscielo.br This mimicry is the cornerstone of its herbicidal activity. By binding to auxin receptors, Mecoprop-P triggers an uncontrolled and chaotic growth response in susceptible plants, overwhelming their natural regulatory systems.

At the molecular level, Mecoprop-P interacts with the TIR1/AFB (Transport Inhibitor Response 1/Auxin F-Box) family of auxin receptors. nih.gov Specifically, studies have demonstrated the binding of Mecoprop-P to the TIR1-IAA7 co-receptor complex. oekotoxzentrum.ch The binding of an auxin, or in this case, an auxin mimic, to the TIR1 receptor facilitates the interaction with an Aux/IAA repressor protein (like IAA7). nih.govnih.gov This interaction marks the Aux/IAA protein for degradation via the ubiquitin-proteasome pathway. nih.gov The degradation of these repressor proteins unleashes auxin response factors (ARFs), which then activate the transcription of auxin-responsive genes, leading to the downstream physiological effects. scielo.brnih.gov Research has shown that Mecoprop (B166265) exhibits significant binding to the TIR1 receptor, contributing to its herbicidal efficacy. nih.gov

Differential Uptake and Translocation of Enantiomers within Plant Systems (e.g., Arabidopsis thaliana)

Mecoprop exists as a racemic mixture of two stereoisomers, Mecoprop-P ((R)-enantiomer) and the (S)-enantiomer. However, only the Mecoprop-P isomer possesses significant herbicidal activity. oekotoxzentrum.ch This stereoselectivity is, in part, due to differences in uptake and translocation within the plant. Studies using radiolabelled substances in Arabidopsis thaliana have revealed a more effective uptake and translocation of Mecoprop-P compared to its (S)-(-)-enantiomer. oekotoxzentrum.ch This differential movement ensures that a higher concentration of the active isomer reaches the target sites within the plant, enhancing its herbicidal effect. The compound is absorbed through the leaves and subsequently translocated to the roots. herts.ac.ukherts.ac.ukoekotoxzentrum.ch

Physiological Disruptions in Susceptible Plant Species

The overstimulation of auxin signaling pathways by Mecoprop-P leads to a wide range of physiological disruptions in susceptible plants, ultimately causing their demise.

Growth Aberrations and Developmental Abnormalities

One of the most visible effects of Mecoprop-P is the induction of severe growth abnormalities. annualreviews.org Susceptible plants often exhibit epinasty (downward bending of leaves and stems), stem curvature, and malformed leaves. researchgate.net This uncontrolled growth exhausts the plant's energy reserves and disrupts its normal developmental processes. The accelerated and disorganized cell division and elongation lead to a chaotic and unsustainable morphology.

Cellular and Subcellular Responses

At the cellular level, Mecoprop-P and other auxinic herbicides can induce a variety of responses. These include alterations in nucleic acid and protein synthesis. annualreviews.org The heightened metabolic activity triggered by the herbicide can lead to the accumulation of toxic byproducts. Furthermore, the disruption of normal cellular processes can compromise membrane integrity and the function of subcellular organelles, contributing to cellular death. researchgate.net The transport of essential molecules across cellular and subcellular membranes, such as those of the vacuole, mitochondria, and chloroplasts, is critical for plant homeostasis and can be disrupted by the profound physiological changes induced by the herbicide. nih.gov

Basis of Selectivity in Target vs. Non-Target Crop Species

Mecoprop-P is valued for its selectivity, effectively controlling broadleaf weeds while leaving many monocotyledonous crops, like cereals, unharmed. researchgate.netmst.dk The basis for this selectivity is multifaceted and not entirely understood, but several factors are believed to play a significant role.

One key factor is differential metabolism. Tolerant plants, such as wheat and barley, are often capable of rapidly metabolizing Mecoprop-P into non-toxic conjugates. researchgate.net This detoxification process prevents the herbicide from accumulating to phytotoxic levels at its sites of action. In contrast, susceptible broadleaf weeds metabolize the herbicide much more slowly, allowing it to exert its disruptive effects. researchgate.net

Differences in the structure and sensitivity of auxin receptors between monocots and dicots may also contribute to selectivity. oekotoxzentrum.ch Furthermore, variations in the uptake, translocation, and sequestration of the herbicide within different plant species can influence their susceptibility. researchgate.net For instance, some plants may sequester the herbicide in vacuoles, effectively isolating it from its target sites in the cytoplasm and nucleus. researchgate.net

Interactive Data Table: Research Findings on Mecoprop-P

Research AreaFindingPlant SpeciesCitation
Mechanism of Action Binds to the TIR1-IAA7 auxin co-receptor complex.Arabidopsis thaliana oekotoxzentrum.ch
Enantiomer Activity The (R)-(+)-enantiomer (Mecoprop-P) is the herbicidally active isomer.General oekotoxzentrum.ch
Uptake & Translocation More effective uptake and translocation of Mecoprop-P compared to the S-(-)-enantiomer.Arabidopsis thaliana oekotoxzentrum.ch
Physiological Effects Induces uncontrolled growth, leading to morphological abnormalities.Susceptible broadleaf weeds annualreviews.org
Selectivity Generally more effective against dicotyledonous plants than monocotyledonous plants.General oekotoxzentrum.chmst.dk
Metabolism Resistant plants can metabolize mecoprop into non-herbicidal conjugates more effectively than susceptible plants.Stellaria media researchgate.net

Evolution and Management of Herbicide Resistance in Weeds

Target-Site Resistance Mechanisms to Auxinic Herbicides

Target-site resistance (TSR) arises from genetic modifications at the herbicide's specific site of action, which prevent the herbicide from binding effectively. nih.gov This can occur through mutations in the target proteins or through the increased production of these proteins. nih.gov For auxinic herbicides like mecoprop-P (B95672), the primary targets are auxin receptors, such as the F-box proteins (including TIR1/AFB) and co-receptors like Aux/IAA proteins, which are crucial components of the plant's auxin signaling pathway. mountainscholar.org

Mutations in Primary Target Proteins

Mutations within the genes that code for the primary protein targets of auxinic herbicides can significantly reduce the binding affinity of the herbicide molecule. nih.govmountainscholar.org This alteration allows the target protein to maintain its normal physiological function while remaining unaffected by the herbicide.

Historically, identifying TSR mechanisms for auxinic herbicides has been challenging. mdpi.com However, research has uncovered specific mutations that confer resistance. For instance, a biotype of wild mustard (Sinapis arvensis) has demonstrated resistance to a variety of auxinic herbicides, including mecoprop (B166265), which is believed to be the result of a modification in the auxin receptors. hracglobal.com More detailed molecular studies have identified specific genetic changes. In a 2,4-D-resistant population of common waterhemp (Amaranthus tuberculatus), a notable 27-base-pair deletion was found in the gene for an Aux/IAA co-receptor protein. mountainscholar.org This deletion, resulting in the loss of nine amino acids in a critical region known as the degron tail, is thought to reduce the protein's ability to bind to the TIR1 receptor in the presence of the auxin herbicide, thereby conferring resistance. mountainscholar.org

While specific mutations conferring resistance directly to Mecoprop-P-isobutyl are not extensively documented, the principles derived from studies on other auxinic herbicides and the broader category of mecoprop are considered applicable. The table below summarizes key findings related to mutations in target proteins for auxinic herbicides.

Weed SpeciesHerbicide(s)Observed MutationConsequence of Mutation
Sinapis arvensis (Wild Mustard)Mecoprop, Dicamba (B1670444), MCPA, 2,4-D, PicloramModification of auxin receptors (postulated)Reduced herbicide binding to target sites. hracglobal.com
Amaranthus tuberculatus (Common Waterhemp)2,4-D27-bp deletion in an Aux/IAA2 geneLoss of 9 amino acids in the degron tail, reducing ubiquitination rate and conferring resistance. mountainscholar.org
Kochia scoparia (Kochia)Dicamba, Fluroxypyr, 2,4-DNot specified in detailFirst identified case of a target-site resistance mechanism to three classes of synthetic auxins. mdpi.com

Gene Amplification and Overexpression

Another, albeit less common, form of target-site resistance involves the amplification or overexpression of the gene encoding the target protein. nih.gov This mechanism leads to an increased production of the target enzyme or protein, effectively diluting the effect of the herbicide. nih.govnih.gov To achieve a lethal effect, the herbicide concentration would need to be high enough to inhibit this larger pool of target sites, which is often not feasible with standard application rates. researchgate.net

While gene amplification is a known resistance mechanism for other herbicide classes, such as glyphosate, where the EPSPS gene is duplicated, its role in resistance to auxinic herbicides is not as well-documented. plos.org The complexity of the auxin signaling pathway, which involves multiple receptors, may make this a less probable pathway for resistance evolution compared to other herbicide groups with a single target enzyme. jst.go.jp However, increased expression of target-site genes due to regulatory changes remains a potential, though less frequently observed, TSR mechanism. nih.gov

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. mountainscholar.orgnih.gov These mechanisms are not related to alterations of the target protein itself but rather involve processes such as reduced herbicide uptake, altered translocation, sequestration, or, most significantly, enhanced metabolic detoxification of the herbicide. nih.govnih.gov NTSR is considered a major threat because it can confer cross-resistance to multiple herbicides with different modes of action. nih.govresearchgate.net

Enhanced Herbicide Metabolism and Detoxification Pathways

The most prevalent and concerning NTSR mechanism is the enhanced metabolism of the herbicide into non-toxic or less toxic compounds. nih.govresearchgate.net This process typically occurs in three phases, with Phase I reactions introducing functional groups and Phase II reactions conjugating the molecule to increase its water solubility, followed by sequestration in the vacuole in Phase III. researchgate.net Weeds that evolve enhanced metabolic capabilities can detoxify the herbicide before it can cause significant damage. Enhanced metabolism has been documented as a resistance mechanism for mecoprop-P. researchgate.net

Cytochrome P450 monooxygenases (CYPs or P450s) are a large and diverse family of enzymes that play a critical role in the Phase I metabolism of a wide range of xenobiotics, including many herbicides. nih.govresearchgate.net These enzymes catalyze oxidative reactions, such as hydroxylation, which is often the first step in detoxifying a herbicide molecule. nih.gov

Overexpression of genes encoding specific P450 enzymes has been strongly linked to herbicide resistance in numerous weed species. nih.govplos.org In the context of auxinic herbicides, P450s can metabolize the active compound, reducing its phytotoxicity. nih.gov Research has shown that P450 inhibitors can reverse resistance in some weed biotypes, providing strong evidence for their involvement. nih.gov While the specific P450 enzymes responsible for metabolizing this compound in resistant weeds are a subject of ongoing research, the general role of this enzyme family in detoxifying auxinic herbicides is well-established. researchgate.netresearchgate.net Enzymes from the CYP71, CYP72, and CYP81 families have been particularly associated with metabolizing herbicides. plos.org

Glutathione (B108866) S-transferases (GSTs) are key enzymes in the Phase II detoxification pathway. annualreviews.org They catalyze the conjugation of glutathione, a cellular antioxidant, to the herbicide molecule (or its Phase I metabolite). researchgate.netplos.org This conjugation reaction increases the herbicide's water solubility, making it less toxic and easier to sequester within the plant cell, typically in the vacuole. researchgate.net

The overexpression of GST genes is a known mechanism of NTSR in many herbicide-resistant weeds. nih.govplos.org GSTs from the phi and tau classes are frequently implicated in herbicide resistance. plos.org Beyond their catalytic role, some GSTs can also act as non-enzymatic carrier proteins, binding to auxins and potentially influencing their transport and availability within the cell. annualreviews.org In some cases of multiple herbicide resistance, the constitutive overexpression of a specific GST, such as AmGSTF1 in black-grass (Alopecurus myosuroides), has been identified as a key factor. whiterose.ac.ukuni-goettingen.de This overexpression can induce the activity of other endogenous detoxification enzymes, contributing to a broad-spectrum resistance phenotype. whiterose.ac.uk

The table below outlines the key enzyme families involved in non-target-site metabolic resistance.

Enzyme FamilyDetoxification PhasePrimary FunctionRelevance to Auxinic Herbicides
Cytochrome P450 Monooxygenases (CYPs) Phase ICatalyze oxidative reactions (e.g., hydroxylation) that add a functional group to the herbicide molecule. nih.govInvolved in the initial breakdown of auxinic herbicides, reducing their phytotoxicity. nih.govresearchgate.net
Glutathione S-Transferases (GSTs) Phase IICatalyze the conjugation of glutathione to the herbicide, increasing its solubility and facilitating sequestration. plos.organnualreviews.orgDetoxify auxinic herbicides by conjugation; may also act as carrier proteins for auxins. annualreviews.orguni-goettingen.de

Altered Herbicide Uptake and Translocation Dynamics

Non-target-site resistance (NTSR) is a key mechanism by which weeds can survive herbicide applications, and it includes any process that limits the amount of active ingredient reaching its intended site of action within the plant. wordpress.com Two such mechanisms are altered herbicide uptake (absorption) and translocation (movement within the plant). wordpress.com

Research into a Mecoprop-resistant biotype of Stellaria media (common chickweed) investigated these dynamics. Studies using radiolabelled Mecoprop found that while there were differences in uptake and translocation between resistant and susceptible biotypes, these differences were not significant enough to fully account for the observed resistance. wordpress.comagriculturejournals.cz This indicates that while altered uptake and translocation can contribute to resistance, they are often not the primary mechanism for high-level resistance to Mecoprop-P. wordpress.comagriculturejournals.cz

In some weed species, resistance to synthetic auxin herbicides has been linked to reduced translocation, where the herbicide is effectively sequestered in plant vacuoles, preventing it from reaching its target sites in sufficient quantities. wordpress.com However, studies on other synthetic auxins like MCPA in resistant Amaranthus powellii (green pigweed) found no significant differences in absorption or translocation compared to susceptible populations, suggesting other mechanisms, such as target-site modifications, were responsible for resistance. researchgate.net The efficacy of Mecoprop-P relies on its effective uptake through the leaves and subsequent translocation to the roots. oekotoxzentrum.ch Therefore, any physiological or anatomical changes in a weed that hinder these processes could contribute to reduced sensitivity.

Emergence and Spread of Mecoprop-P Resistance in Weed Populations

The development of weed populations resistant to Mecoprop-P and other synthetic auxin herbicides is a documented concern in agriculture. While not as widespread as resistance to other herbicide groups like ALS inhibitors, it poses a significant challenge where it occurs. ahdb.org.ukhracglobal.com

One of the earliest documented cases of resistance to a synthetic auxin involved Stellaria media (common chickweed) developing resistance to Mecoprop in the United Kingdom, first reported in 1985. ahdb.org.ukcabidigitallibrary.org This resistance was later studied, and while many modern ALS-resistant chickweed populations remain susceptible to Mecoprop-P, some farmers in Scotland and Ireland have reported declining efficacy, suggesting that low-level resistance or shifts in tolerance may be present. ahdb.org.ukcabidigitallibrary.org

More recently, a multiple-herbicide-resistant biotype of Amaranthus powellii (green pigweed) was confirmed in Ontario, Canada, which showed resistance to Mecoprop among other synthetic auxins like MCPA and dichlorprop-p (B76475). mdpi.com Similarly, a biotype of Sinapis arvensis (wild mustard) has demonstrated cross-resistance to a range of auxinic herbicides, including Mecoprop. iastate.eduhracglobal.com

The table below summarizes documented cases of weed resistance involving Mecoprop-P or the broader synthetic auxin group to which it belongs.

Weed SpeciesCommon NameLocation/RegionHerbicide(s) with Documented ResistanceYear First Reported
Stellaria mediaCommon ChickweedUnited KingdomMecoprop1985 ahdb.org.ukcabidigitallibrary.org
Amaranthus powelliiGreen PigweedOntario, CanadaMCPA, Mecoprop, Dichlorprop-p, Aminocyclopyrachlor2021 mdpi.com
Sinapis arvensisWild MustardNot SpecifiedDicamba, MCPA, Mecoprop, 2,4-D, Picloram1993 (Referenced) hracglobal.com
Ranunculus acrisGiant ButtercupNew ZealandMCPA (cross-resistance to 2,4-D, MCPB)1991 tandfonline.com
Carduus nutansNodding ThistleNew ZealandMCPA (cross-resistance to 2,4-D, MCPB)1989 tandfonline.com

This table includes resistance to Mecoprop-P and other closely related Group 4 synthetic auxins, as cross-resistance within this group is common. iastate.edutandfonline.com

Strategies for Resistance Management in Agricultural Systems

To delay and manage the evolution of herbicide resistance, it is crucial to implement comprehensive strategies that reduce the selection pressure imposed by any single herbicide mode of action. lovelandproducts.canumberanalytics.com

Integrated Weed Management (IWM) is a holistic approach that combines various control methods to achieve long-term, sustainable weed control. numberanalytics.comusda.gov Relying solely on herbicides is unsustainable and has led to the evolution of resistant weeds across 23 of the 26 known herbicide sites of action. usda.gov For managing resistance related to Mecoprop-P and other synthetic auxins, IWM programs are essential. lovelandproducts.ca

Key components of an IWM program include:

Mechanical Controls: Methods like tillage before planting, in-crop cultivation, and mowing can control weeds without chemical intervention, reducing the reliance on herbicides. numberanalytics.comcambridge.org

Biological Controls: Where available, the use of biological control agents can help suppress specific weed populations. numberanalytics.com

Preventive Measures: Preventing the spread of resistant weed seeds by cleaning harvesting and tillage equipment is a critical step in containing resistance. lovelandproducts.ca Planting certified clean seed also prevents the introduction of new resistant populations. lovelandproducts.ca

Scouting and Monitoring: Regularly scouting fields to identify weed escapes or suspicious patches is crucial for early detection. lovelandproducts.caprairiecropprotection.ca If resistance is suspected, it allows for immediate implementation of targeted management strategies before the population spreads. ahdb.org.ukprairiecropprotection.ca

A cornerstone of chemical weed management is the strategic use of herbicides to prevent resistance. This involves rotating herbicides with different modes of action and using tank mixtures. ontario.camdpi.com

Herbicide Rotation: The principle of rotation is to avoid using herbicides from the same mode of action group (like Group 4) on the same field year after year. ontario.caufl.edu By rotating to a different group that is effective against the same target weeds, any individuals resistant to Mecoprop-P can be controlled, preventing them from setting seed and proliferating. lovelandproducts.caontario.ca

Herbicide Mixtures: Tank-mixing Mecoprop-P with a herbicide from a different mode of action group is a highly effective strategy. lovelandproducts.cacroplife.org.au For this to be successful, both herbicides in the mix must be active on the target weed. ontario.cacroplife.org.au This puts multiple pressures on the weed population, making it statistically much less likely for an individual plant to have resistance to both modes of action. mdpi.com For example, in cereals, Mecoprop-P is often mixed with sulfonylurea (SU) herbicides (ALS inhibitors, Group 2) or those containing bromoxynil (B128292) (Photosystem II inhibitors, Group 6) to broaden the spectrum of control and manage resistance. aafarmer.co.uk Product labels often provide guidance on compatible tank-mix partners. claytonpp.comfmc-agro.co.uk Research has shown that three-way mixtures of auxinic herbicides (e.g., dichlorprop-p + MCPA + mecoprop-p) can provide synergistic and effective control of resistant weeds. researchgate.net

The following table provides examples of herbicide groups that can be used in rotation or as tank-mix partners with Mecoprop-P (Group 4) to manage resistance, based on their different modes of action.

Herbicide Group (HRAC)Mode of ActionExample Active IngredientsRole in Mecoprop-P Resistance Management
Group 2 ALS InhibitorsTribenuron-methyl, Florasulam, ImazamoxRotation or tank-mix partner to control broadleaf weeds susceptible to this group but potentially resistant to Group 4 herbicides. ahdb.org.ukmdpi.comaafarmer.co.uk
Group 6 Photosystem II InhibitorsBromoxynil, BentazoneTank-mix partner to provide a different mode of action against the same broadleaf weeds. aafarmer.co.uknzpps.org
Group 14 PPO InhibitorsFlumioxazin, SaflufenacilPre-emergence or post-emergence option in rotation to control resistant broadleaf weeds. mdpi.com
Group 10 Glutamine Synthetase InhibitorsGlufosinateAlternative post-emergence option in glufosinate-tolerant crops or for non-selective burndown. researchgate.net
Group 9 EPSP Synthase InhibitorsGlyphosateNon-selective option for use pre-sowing or in glyphosate-tolerant crops to control emerged resistant weeds. ahdb.org.uk

Always consult product labels for specific recommendations on tank-mixing and crop rotation restrictions. claytonpp.comadama.com

Advanced Analytical Methodologies for Environmental and Biological Matrices

Chromatographic Techniques for Detection and Quantification

Chromatography, a cornerstone of analytical chemistry, is widely employed for the separation and analysis of Mecoprop-P-isobutyl. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the high selectivity and sensitivity needed for reliable results.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information.

GC-MS has been utilized in various studies to confirm the presence and purity of synthesized compounds, including those related to this compound. oapi.intepo.orggoogle.com For instance, it has been used to check for the presence of starting materials in reaction mixtures and to assess the purity of crude products. oapi.intepo.orggoogle.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., Photodiode Array, Circular Dichroism)

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. HPLC separates components in a liquid mobile phase as they pass through a column packed with a stationary phase.

Various detectors can be coupled with HPLC for the analysis of this compound. A photodiode array (PDA) detector measures the absorbance of the eluting compounds over a range of wavelengths, providing spectral information that can aid in compound identification. Chiral HPLC methods, which are a form of HPLC, have been developed for the separation of enantiomers. googleapis.comoapi.int

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of trace levels of this compound in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by LC, the compound of interest is ionized and subjected to two stages of mass analysis. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal for the target analyte, allowing for very low detection limits.

LC-MS/MS is frequently mentioned in the synthesis and analysis of various chemical compounds, highlighting its importance in modern analytical chemistry. epo.orggoogle.comepo.orggoogleapis.comgoogleapis.com It is particularly valuable for confirming the molecular mass of synthesized molecules and for analyzing reaction products. epo.orggoogleapis.com

Enantioselective Analytical Approaches for Chiral Analysis

Mecoprop (B166265) exists as a racemic mixture of two enantiomers, with the herbicidal activity primarily attributed to the (R)-(+)-enantiomer, also known as Mecoprop-P (B95672). Therefore, analytical methods that can distinguish between these enantiomers are crucial for understanding its biological activity and environmental fate.

Chiral Chromatography Applications (e.g., Chiralpak AD-H columns)

Chiral chromatography is a specialized form of HPLC that utilizes a chiral stationary phase (CSP) to separate enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their individual quantification.

Chiral HPLC methods have been successfully applied for the separation of chiral compounds. googleapis.comoapi.int For instance, a Chiralpak IC column has been used to separate enantiomers using a mobile phase of hexane (B92381) and isopropanol (B130326) with additives. googleapis.com Another example involves the use of a Chiralpak IA column with an isocratic mobile phase for chiral separations. oapi.int

Sample Preparation and Extraction Protocols for Environmental Samples

The accurate determination of this compound in environmental matrices necessitates robust sample preparation and extraction protocols. These procedures are critical for isolating the target analyte from complex sample matrices, concentrating it to detectable levels, and removing interfering substances that could compromise analytical results.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a widely employed technique for the preparation and purification of samples prior to chromatographic analysis. sigmaaldrich.com It is a versatile method used for isolating organic analytes, such as this compound, from aqueous samples like groundwater and wastewater. epa.gov The principle of SPE involves partitioning analytes between a solid sorbent and a liquid mobile phase, allowing for the selective retention of the target compound while interferences are washed away. sigmaaldrich.com

For the extraction of pesticides from wastewater, a common approach involves passing the sample through a preconditioned SPE cartridge. ca.gov These cartridges often contain a universal polymeric reversed-phase sorbent capable of retaining a broad range of organic compounds. ca.gov After loading the sample, the cartridge is washed to remove interfering substances, and then the retained analytes, including this compound, are eluted with a small volume of an appropriate organic solvent, such as ethyl acetate. ca.gov

The selection of the SPE sorbent is crucial and depends on the physicochemical properties of the analyte and the sample matrix. Hydrophilic-lipophilic balanced (HLB) sorbents are frequently used for their ability to effectively extract compounds with a wide range of polarities from water samples. nih.gov For ionizable compounds like Mecoprop-P, mixed-mode sorbents that exhibit both reversed-phase and ion-exchange interactions can enhance recovery. nih.gov

A study detailing a modular SPE setup combined three different sorbents to effectively extract neutral, acidic, and basic micropollutants from wastewater into separate fractions. nih.gov This approach demonstrated high recovery rates (80-120%) for a majority of the 64 compounds tested, showcasing the efficiency of a tailored SPE methodology. nih.gov

The following table summarizes typical parameters for an SPE method for pesticide analysis in wastewater:

ParameterDescriptionReference
Sorbent Type Universal polymeric reversed-phase ca.gov
Sorbent Mass 500 mg ca.gov
Sample Pre-treatment Acidification to pH 4, filtration ca.gov
Elution Solvent Ethyl acetate ca.gov
Final Extract Volume 1 mL ca.gov

Considerations for Ionizable Compounds

Mecoprop-P is an ionizable compound with a pKa of approximately 3.2. oekotoxzentrum.ch This means that at environmentally relevant pH values, it will exist predominantly in its ionic form. oekotoxzentrum.ch The ionization state of a compound significantly influences its behavior during extraction and analysis. Standard methods for determining properties like sorption and distribution may not always be suitable for ionizable compounds. oekotoxzentrum.ch

For acidic compounds like Mecoprop-P, adjusting the pH of the sample is a critical step in the extraction process. epa.gov By acidifying the sample to a pH below the pKa of the analyte, the compound is converted to its neutral, less polar form. This enhances its retention on reversed-phase SPE sorbents. For instance, acidifying water samples with formic acid to a pH of less than 4.8 has been shown to improve the peak shape and absorption of chlorophenoxy acid herbicides onto the SPE sorbent bed. nih.gov This is because the neutral form can interact more strongly with the non-polar stationary phase through hydrogen bonding. nih.gov

Method Validation and Quality Assurance in Environmental Monitoring

Method validation is an essential requirement for ensuring the reliability and accuracy of analytical data in environmental monitoring. epa.gov It provides documented evidence that an analytical method is suitable for its intended purpose. usda.govusda.gov Quality assurance (QA) encompasses all the planned and systematic activities implemented to ensure that quality requirements for a product or service will be fulfilled. epa.gov

For pesticide residue analysis, method validation typically involves evaluating several key parameters, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. epa.gov

Precision: The degree of agreement among independent measurements of the same sample. It is usually expressed as the relative standard deviation (RSD). epa.gov

Accuracy (Recovery): The closeness of the measured value to the true value. It is determined by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovered. nih.govpsu.edu

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical method. nih.govusda.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. oekotoxzentrum.ch

A validated method for the determination of phenoxyacetic acid herbicides, including mecoprop, in groundwater using ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) reported recoveries ranging from 71% to 118% at a spiked concentration of 0.06 µg·L−1. nih.gov The method's limit of detection (LOD) ranged from 0.00008 to 0.0047 µg·L−1 for the 18 analytes studied, demonstrating high sensitivity. nih.gov

The following table provides an example of method validation data for the analysis of chlorinated herbicides:

ParameterResultReference
Mean Recovery 89.3% epa.gov
Standard Deviation of Recovery 4.3% epa.gov
Relative Standard Deviation (RSD) < 10% over a 10³ linear range epa.gov

Quality assurance in environmental monitoring also involves the use of quality control (QC) samples, such as method blanks, laboratory control samples, and matrix spikes, to monitor the performance of the analytical method on an ongoing basis. ca.gov These QC samples help to identify any potential issues with the method and ensure the continued production of high-quality data. usda.gov

Conclusions and Future Research Directions

Knowledge Gaps in Mecoprop-P (B95672) Environmental Fate and Effects

Despite decades of use, significant gaps remain in the scientific understanding of the environmental fate and ecotoxicological effects of Mecoprop-P. These uncertainties challenge the ability to create fully comprehensive environmental risk assessments.

Enantiomer-Specific Monitoring: A significant gap is the lack of routine, enantioselective analytical methods to distinguish Mecoprop-P (the active R-enantiomer) from its less active S-enantiomer in environmental monitoring programs. oekotoxzentrum.ch Current methods that measure total mecoprop (B166265) may not accurately represent the concentration of the herbicidally active substance.

Subsurface Biodegradation: The degradation of Mecoprop-P in deeper soil layers and under anaerobic conditions, which are common in groundwater and some sediment environments, is not well understood. researchgate.netservice.gov.uk While aerobic degradation in topsoil is well-documented, its persistence may be significantly longer in oxygen-depleted subsurface zones, with some studies showing no degradation in anaerobic microcosms over 140 days. service.gov.uk

Sorption Mechanisms: The processes governing how Mecoprop-P binds to soil and sediment particles are not fully elucidated. The standard model using the organic carbon partition coefficient (Koc) may not be appropriate for predicting its sorption, and the role of inorganic substrates in retarding its movement is an area requiring more research. researchgate.netservice.gov.uk This leads to uncertainty in predicting its mobility and potential to leach into groundwater. researchgate.net

Ecotoxicological Data: There are gaps in ecotoxicological data for certain groups of non-target organisms. For instance, a significant lack of toxicity data for dicotyledonous aquatic plants was only recently addressed, revealing that this group is far more sensitive than previously assumed. nih.gov This suggests that other specific groups of aquatic and soil organisms may also be under-investigated.

Fate of the Isobutyl Ester: The specific environmental fate of the Mecoprop-P-isobutyl ester itself, prior to its hydrolysis into Mecoprop-P, is not well-detailed in existing literature. The initial transport and partitioning of the ester form could influence its ultimate environmental distribution.

Metabolite Fate: While the primary degradation product is known to be 4-chloro-2-methylphenol (B52076), the environmental fate and potential toxicity of other minor metabolites are not as thoroughly studied. who.int

Table 1: Summary of Key Knowledge Gaps for Mecoprop-P

Area of UncertaintySpecific Knowledge GapImplicationKey References
Environmental Chemistry Lack of routine enantioselective monitoring methods.Inaccurate assessment of the environmentally active concentration. oekotoxzentrum.ch
Biodegradation Limited data on persistence in anaerobic and deep soil environments.Potential underestimation of groundwater contamination risk. researchgate.netservice.gov.uk
Sorption Poorly understood sorption mechanisms, especially on inorganic substrates.Inaccurate modeling of leaching and environmental mobility. researchgate.netservice.gov.uk
Ecotoxicology Incomplete toxicity data for all relevant non-target species groups.Risk assessments may not be protective for sensitive organisms. nih.gov
Parent Ester Fate Initial environmental behavior of the isobutyl ester form is not well-defined.Incomplete understanding of the initial distribution post-application.
Metabolites Fate and effects of secondary degradation products are not fully characterized.Potential for unassessed risks from metabolites. who.int

Priorities for Future Academic Inquiry

To address the identified knowledge gaps, future research should be prioritized in several key areas. These investigations will enhance the accuracy of risk assessments and provide a stronger scientific basis for regulatory decisions.

Development of Advanced Analytical Methods: A high priority is the development and validation of robust, cost-effective, and routine enantioselective analytical methods for detecting Mecoprop-P specifically in various environmental matrices (water, soil, sediment). oekotoxzentrum.ch

Subsurface Fate and Transport Studies: Research is needed to investigate the biodegradation pathways and rates of Mecoprop-P in a range of subsurface conditions, with a particular focus on anaerobic and low-oxygen environments. service.gov.uk These studies should also aim to identify the microbial communities and genes, such as tfdA-related genes, responsible for its degradation at different soil depths. researchgate.net

Elucidation of Sorption Behavior: Future studies should focus on the sorption and desorption kinetics of Mecoprop-P in diverse soil and aquifer materials. This includes investigating the influence of pH, soil mineralogy, and the presence of dissolved organic matter to develop more accurate predictive models for its mobility. service.gov.ukresearchgate.net

Expanded Ecotoxicological Testing: The ecotoxicological profile of Mecoprop-P should be expanded to include a broader array of non-target terrestrial and aquatic organisms. Following the findings on dicotyledonous macrophytes, testing should include more diverse plant species, soil invertebrates, and sediment-dwelling organisms to build comprehensive species sensitivity distributions (SSDs). nih.gov

Investigating Metabolite and Ester Fate: Research should be conducted on the environmental fate and potential effects of the this compound ester immediately following application. Additionally, the formation pathways, persistence, and ecotoxicity of its various degradation products beyond 4-chloro-2-methylphenol warrant further investigation.

Implications for Environmental Risk Assessment and Regulatory Science

The existing knowledge gaps and the priorities for future research have direct and significant implications for how this compound is assessed and regulated.

Refining Environmental Quality Standards (EQS): The discovery that dicotyledonous macrophytes are highly sensitive to Mecoprop-P led to a proposed hazard concentration (HC5) approximately 100 times lower than what would be derived without this data. nih.gov This demonstrates that as data gaps are filled, EQS may need to be significantly revised downwards to be protective. Regulatory bodies must consider the potential for similar knowledge gaps for other organism groups.

Improving Risk Assessment Models: Current risk assessments for groundwater contamination may be insufficient due to the conservative assumption of degradation in anaerobic zones and the use of potentially unsuitable sorption models. service.gov.uk Regulatory agencies, such as the UK's Environment Agency, have recommended that biodegradation should be excluded from initial risk screening for subsurface environments unless site-specific evidence is available. service.gov.uk This highlights a need for more sophisticated models that can account for variable redox conditions and sorption mechanisms.

Enantiomer-Specific Regulation: The continued use of non-enantioselective monitoring methods introduces significant uncertainty into regulatory compliance and risk assessment. oekotoxzentrum.ch Regulatory science needs to move towards an enantiomer-specific framework for chiral pesticides like mecoprop to ensure that risk assessments are based on the concentration of the biologically active substance.

Addressing Unregulated Uses: The use of Mecoprop-P in applications that are not the focus of traditional pesticide risk regulation, such as its inclusion in bitumen felts as a root inhibitor, can lead to high concentrations in urban runoff. nih.gov This points to a need for a more holistic regulatory approach that considers all potential pathways of a chemical into the environment.

Q & A

Q. How to resolve contradictory data on Mecoprop-P-isobutyl’s phytotoxicity across plant species?

  • Methodological Guidance : Conduct cross-species dose-response studies under standardized light/temperature. Use metabolomics to identify species-specific detoxification pathways (e.g., glutathione conjugation) .

Methodological Best Practices

  • Reproducibility : Document synthesis and analysis protocols per Beilstein Journal of Organic Chemistry standards, including raw chromatograms and statistical codes .
  • Ethical Compliance : For ecotoxicology studies, adhere to OECD guidelines for non-target organism testing (e.g., Daphnia magna acute toxicity) .
  • Data Validation : Use triplicate measurements and report confidence intervals for degradation rates. Cross-reference with databases like Pesticide Properties Database (PPDB) .

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